2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole
CAS No.:
Cat. No.: VC9138938
Molecular Formula: C24H21N3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
| Standard InChI | InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3 |
| Standard InChI Key | XFIUKWBRTXWBQT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central methyl-bridged scaffold connecting two heterocyclic systems: a 2-methylindole moiety and a pyridine ring. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁N₃ |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)C4=C(NC5=CC=CC=C54)C |
| InChI Key | ZXPPRPGYRMWKNG-UHFFFAOYSA-N |
The indole systems are substituted at the 3-position with a methyl group and a pyridinylmethyl group, creating a sterically crowded environment that may influence reactivity .
Physicochemical Properties
Calculated and Experimental Data
| Property | Value | Method |
|---|---|---|
| XLogP3 | ~3 (estimated for related structures) | Computational (PubChem) |
| Hydrogen Bond Donors | 1 (indole NH) | PubChem |
| Rotatable Bonds | 1 | PubChem |
The compound’s moderate lipophilicity (XLogP3 ≈ 3) suggests potential membrane permeability, a trait relevant to bioactive molecules .
Challenges and Future Directions
Synthetic Limitations: Steric hindrance from the geminal methyl and pyridinyl groups may complicate functionalization.
Characterization Gaps: Experimental data on solubility, stability, and toxicity are unavailable, necessitating further studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume